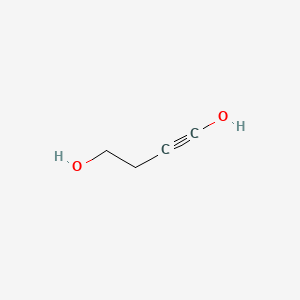

Butyne-1,4-diol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

54141-09-2 |

|---|---|

Fórmula molecular |

C4H6O2 |

Peso molecular |

86.09 g/mol |

Nombre IUPAC |

but-1-yne-1,4-diol |

InChI |

InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,1,3H2 |

Clave InChI |

JSPXPZKDILSYNN-UHFFFAOYSA-N |

SMILES canónico |

C(CO)C#CO |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to But-2-yne-1,4-diol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of but-2-yne-1,4-diol, a significant intermediate in industrial chemistry. This document details its core characteristics, synthesis via the Reppe process, and its various applications. Included are quantitative data, a generalized experimental protocol, and visual representations of its chemical relationships and synthesis workflow.

Core Physical and Chemical Properties

But-2-yne-1,4-diol is a colorless to slightly yellow, hygroscopic crystalline solid.[1] It is an organic compound that is both an alkyne and a diol, making it a versatile precursor for a variety of chemical syntheses.[1][2]

Physical Properties

The key physical properties of but-2-yne-1,4-diol are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆O₂ | [2] |

| Molecular Weight | 86.09 g/mol | [2] |

| Melting Point | 52-58 °C | [2] |

| Boiling Point | 238 °C (decomposes) | [2] |

| Density | 1.11 g/cm³ (at 20 °C) | |

| Flash Point | ~136 °C | |

| Auto-ignition Temperature | 335 °C | |

| Vapor Pressure | <0.1 mmHg (at 55 °C) | |

| Water Solubility | 3740 g/L | |

| logP (Octanol/Water Partition Coefficient) | -0.73 |

Chemical Properties and Reactivity

But-2-yne-1,4-diol's reactivity is characterized by the presence of its alkyne and primary alcohol functional groups.[3] It is stable under normal conditions but can undergo hazardous reactions. It is incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, strong acids, and strong bases.[2] The pure diol can be distilled, but traces of alkali or alkaline earth hydroxides or halides may lead to explosive decomposition during distillation.[4] In the presence of strong acids, mercury salts can also cause violent decomposition.[4]

Key reactions include:

-

Hydrogenation: It can be hydrogenated to produce 2-butene-1,4-diol (B106632) and, subsequently, 1,4-butanediol, which are important industrial chemicals.[5]

-

Reactions with Halogens: It reacts with chlorine in the presence of hydrochloric acid to form mucochloric acid.[2][3]

-

Polymerization: While it can undergo polymerization, it is generally more stable than propargyl alcohol.[3]

Synthesis of But-2-yne-1,4-diol: The Reppe Synthesis

The primary industrial method for synthesizing but-2-yne-1,4-diol is the Reppe synthesis, developed by Walter Reppe and his colleagues at BASF.[1] This process involves the reaction of acetylene (B1199291) with an aqueous solution of formaldehyde (B43269) under pressure, using a copper acetylide catalyst.[1][4]

Generalized Experimental Protocol for Reppe Synthesis

The following is a generalized protocol for the laboratory-scale synthesis of but-2-yne-1,4-diol based on the Reppe process.

Materials:

-

Acetylene gas

-

Aqueous formaldehyde (30-50%)

-

Copper(II) oxide-Bismuth(III) oxide on a silica (B1680970) support (catalyst)

-

Pressurized reaction vessel (autoclave) with stirring and temperature control

-

Gas inlet and outlet valves

Procedure:

-

Catalyst Preparation: The catalyst, typically consisting of copper(II) oxide and bismuth(III) oxide on a silica support, is prepared. The copper(II) oxide is converted in situ to the active copper(I) acetylide by acetylene and formaldehyde. Bismuth oxide acts as an inhibitor to prevent the formation of insoluble polymers.[3]

-

Reaction Setup: The autoclave is charged with the aqueous formaldehyde solution and the catalyst. The system is then purged with an inert gas, such as nitrogen, to remove air.

-

Reaction Conditions: The vessel is pressurized with acetylene to a partial pressure of 2-6 bar. The reaction mixture is heated to a temperature between 80-100 °C with continuous stirring. The pH of the reaction mixture is maintained between 5 and 8.[3]

-

Monitoring the Reaction: The reaction is monitored by observing the uptake of acetylene. The reaction is typically first-order with respect to formaldehyde and zero-order with respect to acetylene under industrial conditions.[3]

-

Work-up: Once the reaction is complete, the autoclave is cooled, and the excess acetylene is safely vented. The reaction mixture is filtered to remove the catalyst.

-

Purification: The resulting aqueous solution of but-2-yne-1,4-diol can be concentrated. Further purification can be achieved by fractional crystallization. The impure product is slowly cooled from its solidification point (around 49-52 °C) to crystallize the but-2-yne-1,4-diol. The remaining liquid is drained, and the temperature is slowly raised to above 50 °C while continuing to drain the liquid, leaving behind the substantially pure product.[6]

Spectral Data

The following table summarizes key spectral data for but-2-yne-1,4-diol.

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | Instrument: BRUKER AC-300; Solvent: Polysol. | [4][7] |

| Mass Spectrometry | Method: Electron Ionization. | [8] |

| IR Spectroscopy | The NIST WebBook provides reference spectra. | [9] |

Visualizing Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. benchchem.com [benchchem.com]

- 2. atamankimya.com [atamankimya.com]

- 3. chemcess.com [chemcess.com]

- 4. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The synthesis method of 2-Butene-1,4-diol_Chemicalbook [chemicalbook.com]

- 6. US2789147A - Purification of 2-butyne-1, 4-diol by fractional crystallization - Google Patents [patents.google.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-Butyne-1,4-diol [webbook.nist.gov]

- 9. 2-Butyne-1,4-diol [webbook.nist.gov]

Synthesis of Butyne-1,4-diol via the Reppe Process: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of butyne-1,4-diol through the Reppe process. This guide details the underlying chemistry, reaction conditions, catalyst systems, and experimental protocols, making it an essential resource for professionals in chemical research and drug development.

Introduction

The Reppe process, developed by Walter Reppe and his colleagues at BASF, is a cornerstone of industrial organic chemistry for the synthesis of this compound.[1] This process involves the reaction of acetylene (B1199291) with an aqueous solution of formaldehyde (B43269), catalyzed by a copper acetylide species.[2][3] this compound is a crucial intermediate in the production of 1,4-butanediol (B3395766), a precursor for a wide range of valuable chemicals and polymers, including tetrahydrofuran (B95107) (THF), polybutylene terephthalate (B1205515) (PBT), and gamma-butyrolactone (B3396035) (GBL).[4][5] The industrial significance of the Reppe process lies in its efficiency and scalability, making it a primary route for the production of these C4 chemicals.[6]

Process Chemistry and Mechanism

The overall reaction for the synthesis of this compound via the Reppe process is as follows:

2CH₂O + C₂H₂ → HOCH₂C≡CCH₂OH

The reaction is catalyzed by copper(I) acetylide (Cu₂C₂), which is typically formed in situ from a pre-catalyst, most commonly a mixture of copper(II) oxide (CuO) and bismuth(III) oxide (Bi₂O₃) supported on a silica (B1680970) (SiO₂) carrier.[1] The bismuth oxide acts as a promoter, enhancing the catalyst's activity and stability.

The reaction mechanism is understood to involve the formation of the active copper(I) acetylide species on the catalyst surface. Acetylene and formaldehyde then adsorb onto the catalyst surface, where the reaction proceeds through a series of steps to form this compound.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for the Reppe synthesis of this compound, compiled from various sources.

Table 1: Catalyst Composition and Preparation Parameters

| Parameter | Value | Reference(s) |

| Catalyst Precursor | CuO-Bi₂O₃/SiO₂ | [1] |

| Copper Content (as CuO) | 35-53.4 wt% | [8] |

| Bismuth Content (as Bi₂O₃) | 2.9-4.1 wt% | [8] |

| Support | Silica (SiO₂) | [1] |

| Preparation Method | Coprecipitation-gel | |

| Calcination Temperature | 450 °C | [9] |

Table 2: Reaction and Performance Parameters

| Parameter | Value | Reference(s) |

| Reaction Temperature | 90-110 °C | [3] |

| Total Pressure | 5-20 bar | [3] |

| Acetylene Partial Pressure | 1-6 bar | [10] |

| Formaldehyde Concentration | 10-30% (aqueous solution) | [3] |

| Catalyst Loading | ~1.7% w/w (catalyst/formaldehyde solution) | [11] |

| Yield of this compound | 80-95% | [3] |

| Selectivity for this compound | >90% (based on HCHO) | [3] |

| Main Byproduct | Propargyl Alcohol | [3] |

| Catalyst Lifetime | >240 hours (in lab-scale) | [11] |

Experimental Protocols

Preparation of CuO-Bi₂O₃/SiO₂ Catalyst

This protocol describes the synthesis of a CuO-Bi₂O₃/SiO₂ catalyst using a coprecipitation-gel method.

Materials:

-

Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

-

Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

-

Nitric acid (HNO₃)

-

Sodium carbonate (Na₂CO₃)

-

Silica sol

-

Deionized water

Procedure:

-

Prepare Acidic Solution: Dissolve 956 g of Cu(NO₃)₂·3H₂O and 38.8 g of Bi(NO₃)₃·5H₂O in deionized water containing 15.0 g of nitric acid. Adjust the final volume to 2000 ml.

-

Prepare Precipitating Agent: Prepare a 2000 ml aqueous solution containing 300 g of Na₂CO₃.

-

Coprecipitation: In a reactor, heat 400 ml of deionized water to 65 °C with continuous stirring.

-

Simultaneously and dropwise, add the acidic solution and the precipitating agent solution to the heated reactor.

-

Add Silicon Source: Add a silica source (e.g., silica sol) to the remaining acidic solution and continue the coprecipitation reaction.

-

Aging: Age the resulting slurry.

-

Washing and Filtration: After aging, wash and filter the precipitate.

-

Drying: The filter cake can be re-slurried in deionized water and spray-dried to obtain the final catalyst powder.

-

Calcination: Calcine the dried catalyst powder at 450 °C.[9]

Laboratory-Scale Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound in a laboratory setting.[10]

Safety Precaution: This procedure involves handling acetylene gas under pressure, which is hazardous. All operations must be conducted in a well-ventilated fume hood with appropriate safety measures, including a blast shield and pressure-rated equipment. The active catalyst, copper acetylide, is explosive when dry and should be handled with extreme care.[1][11][12][13]

Materials and Equipment:

-

Pressure-rated stirred autoclave reactor

-

Acetylene gas cylinder with a pressure regulator

-

Aqueous formaldehyde solution (e.g., 37 wt%)

-

Prepared CuO-Bi₂O₃/SiO₂ catalyst

-

Gas chromatograph (GC) for analysis[8]

Procedure:

-

Catalyst Slurry Preparation: In the autoclave, prepare a slurry of the CuO-Bi₂O₃/SiO₂ catalyst in the aqueous formaldehyde solution. For example, use 2 g of catalyst in 120 g of formaldehyde solution.[11]

-

Inerting the Reactor: Seal the reactor and purge it several times with nitrogen to remove any air.

-

Heating and Pressurizing: Heat the stirred slurry to the desired reaction temperature (e.g., 100 °C).

-

Introduce acetylene gas into the reactor to the desired partial pressure (e.g., 1.2 bar).[11] Maintain the total pressure within the safe operating limits of the reactor.

-

In-situ Catalyst Activation: The CuO-Bi₂O₃/SiO₂ pre-catalyst will be activated in situ to form the active copper acetylide species. This activation period can take a few hours.[12]

-

Reaction Monitoring: Monitor the progress of the reaction by taking liquid samples periodically and analyzing them by gas chromatography to determine the concentrations of this compound and propargyl alcohol.[8]

-

Reaction Completion and Cooldown: Once the desired conversion is achieved, stop the acetylene feed, and cool the reactor to room temperature.

-

Depressurization and Purging: Carefully vent the excess acetylene and purge the reactor with nitrogen.

-

Product Isolation: The product mixture can be filtered to remove the catalyst. The this compound can then be purified from the aqueous solution by distillation.

Visualizations

The following diagrams illustrate the overall workflow of the Reppe process and the proposed catalytic cycle.

Caption: Overall workflow of the Reppe process for this compound synthesis.

Caption: Proposed catalytic cycle for the synthesis of this compound.

References

- 1. echemi.com [echemi.com]

- 2. msjc-keenan.safeschoolssds.com [msjc-keenan.safeschoolssds.com]

- 3. Manufacture of 1,4-butanediol - Chempedia - LookChem [lookchem.com]

- 4. Application and Market of 1,4-butanediol Production of Reppe Method in China, American Journal of Chemical Engineering, Science Publishing Group [sciencepublishinggroup.com]

- 5. researchgate.net [researchgate.net]

- 6. A brief description of 1,4-Butanediol synthesis method_Chemicalbook [chemicalbook.com]

- 7. Kinetic model for reppe synthesis of 2-butyn-1,4-diol in dimethyl formamide (Journal Article) | ETDEWEB [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. Copper acetylide(Cu(C2H)) (9CI) Safety Data Sheets(SDS) lookchem [lookchem.com]

- 13. wlv.com [wlv.com]

Butyne-1,4-diol (CAS: 110-65-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Butyne-1,4-diol (CAS: 110-65-6), a versatile chemical intermediate with significant applications in various industrial and scientific fields, including pharmaceutical synthesis. This document details its chemical and physical properties, synthesis methodologies, key applications, and safety information.

Chemical and Physical Properties

This compound, also known as 2-butyne-1,4-diol (B31916), is a hygroscopic, white to light-brown crystalline solid at room temperature.[1][2] It is highly soluble in water and polar organic solvents such as ethanol (B145695) and acetone, but insoluble in benzene.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆O₂ | [5][6] |

| Molecular Weight | 86.09 g/mol | [5][6] |

| Melting Point | 53-58 °C | [7] |

| Boiling Point | 238 °C (decomposes at >160 °C) | [5][6] |

| Density | 1.11 g/cm³ (at 20 °C) | [5] |

| Flash Point | 152 °C (closed cup) | [5][7] |

| Autoignition Temperature | 335 °C | [6] |

| Vapor Pressure | <0.1 mmHg (at 55 °C) | [7] |

| Refractive Index | 1.4804 (at 20 °C) | [5] |

| logP (Octanol/Water Partition Coefficient) | -0.73 | [6] |

| Water Solubility | 3740 g/L (at 20 °C) | [8][9] |

| pH (100 g/L solution) | 4.0 - 7.5 | [5] |

Synthesis and Production

The primary industrial method for synthesizing this compound is the Reppe synthesis, which involves the reaction of acetylene (B1199291) with formaldehyde.[8][10]

Reppe Synthesis Workflow

Caption: Industrial synthesis of this compound via the Reppe process.

Key Reactions and Applications

This compound is a crucial intermediate in the synthesis of several commercially important chemicals. Its primary applications include the production of 1,4-butanediol (B3395766), 2-butene-1,4-diol (B106632), certain herbicides, and as a key raw material in the synthesis of Vitamin B6.[8][11] It is also widely used as a brightener and leveling agent in the electroplating industry.[5][12]

Hydrogenation to 1,4-Butanediol and 2-Butene-1,4-diol

This compound can be selectively hydrogenated to either 2-butene-1,4-diol or fully hydrogenated to 1,4-butanediol, both of which are valuable industrial chemicals.[8]

Caption: Hydrogenation pathways of this compound.

Role in Pharmaceutical Synthesis

A significant application of this compound in the pharmaceutical industry is as a starting material for the synthesis of Vitamin B6 (pyridoxine).[3][11] The purity of this compound is critical in this application to avoid the introduction of impurities into the final active pharmaceutical ingredient (API).[11]

Caption: Key steps in the synthesis of Vitamin B6 from this compound.

Experimental Protocols

Protocol 1: Selective Hydrogenation of 2-Butyne-1,4-diol to cis-2-Butene-1,4-diol

Objective: To selectively reduce the alkyne functionality of 2-butyne-1,4-diol to a cis-alkene.

Materials:

-

2-Butyne-1,4-diol

-

5% Palladium on carbon (Pd/C) catalyst, poisoned with 1-3% lead (Lindlar's catalyst)

-

Deionized water

-

Nitrogen gas

-

Hydrogen gas

-

Autoclave reactor with stirring and temperature control

Procedure:

-

Prepare a 50-80% (by weight) aqueous solution of 2-butyne-1,4-diol.

-

Charge the autoclave with the 2-butyne-1,4-diol solution and the lead-poisoned Pd/C catalyst. The typical catalyst loading is 0.3 to 1.0 wt% of the total reaction mass.[3]

-

Seal the autoclave and purge the system with nitrogen gas to remove any air.

-

Replace the nitrogen atmosphere with hydrogen gas.

-

Begin stirring at 450-550 rpm and heat the reactor to 35-45°C.[3]

-

Pressurize the reactor with hydrogen to 0.6-1.7 MPa and maintain this pressure throughout the reaction.[3]

-

Monitor the reaction's progress by analyzing samples for the disappearance of the starting material. The reaction time typically ranges from 60 to 390 minutes.[3]

-

Once the reaction is complete, stop the hydrogen supply and stirring.

-

Rapidly cool the reactor and vent the excess hydrogen.

-

Purge the reactor with nitrogen.

-

Filter the reaction mixture to remove the catalyst. The resulting filtrate contains cis-2-butene-1,4-diol.[3]

Protocol 2: Hydrogenation of 2-Butyne-1,4-diol to 1,4-Butanediol

Objective: To fully hydrogenate the alkyne functionality of 2-butyne-1,4-diol to an alkane.

Materials:

-

Aqueous solution of 2-Butyne-1,4-diol (e.g., 40 mL of 3.09 mM/mL)

-

Raney Nickel catalyst (e.g., 9.6 g)

-

Deionized water

-

Nitrogen gas

-

Hydrogen gas

-

High-pressure autoclave reactor with stirring and temperature control

Procedure:

-

Place the Raney Nickel catalyst in the autoclave.

-

Add the aqueous solution of 2-butyne-1,4-diol and deionized water.

-

Seal the reactor and flush sequentially with nitrogen and then with hydrogen.

-

Heat the reactor to 70°C and pressurize with hydrogen to 1000 psi (approximately 6.9 MPa).[13]

-

Begin stirring at a high rate (e.g., 1900 RPM) to ensure good mixing.[13]

-

Monitor the reaction progress by the pressure drop in the hydrogen reservoir.

-

Take samples frequently to analyze for the remaining 2-butyne-1,4-diol and the formation of 1,4-butanediol and any by-products using Gas Chromatography (GC).

-

Continue the reaction until the starting material is consumed.

-

After completion, cool the reactor, vent the excess hydrogen, and purge with nitrogen before opening.

-

Filter the reaction mixture to remove the catalyst. The filtrate contains 1,4-butanediol.

Safety and Toxicology

This compound is classified as a toxic and corrosive substance.[8] It can cause severe skin burns, eye damage, and irritation to the respiratory tract.[8] Ingestion and inhalation are particularly hazardous.

Table 2: GHS Hazard Information for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed. |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled. |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure. |

Handling and Storage:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.

-

Avoid breathing dust.

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[9]

-

The dry compound can be explosive in the presence of certain heavy metal salts.

Analytical Methods

The purity of this compound and the progress of its reactions can be monitored by various analytical techniques. Gas chromatography (GC) is a common method for analyzing the starting materials and products in its synthesis and subsequent hydrogenation reactions.[6] High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) can also be employed for the quantification of butanediols in aqueous solutions.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. atamankimya.com [atamankimya.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. DE3621959A1 - METHOD FOR PRODUCING 2-BUTIN-1,4-DIOL - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic Analysis of But-2-yne-1,4-diol: A Technical Guide

Introduction

But-2-yne-1,4-diol is a versatile chemical intermediate with the molecular formula C4H6O2.[1][2][3] It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.[4][5][6] A thorough understanding of its structural and chemical properties is paramount for its application in research and drug development. This guide provides a comprehensive overview of the spectroscopic data for But-2-yne-1,4-diol, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for researchers and scientists.

Spectroscopic Data

The following sections present the key spectroscopic data for But-2-yne-1,4-diol in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

Proton NMR spectroscopy of But-2-yne-1,4-diol reveals the presence of two distinct types of protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.2 | Singlet | 4H | -CH₂- |

| ~3.5 | Singlet (broad) | 2H | -OH |

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~82 | C≡C |

| ~50 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Strong, Broad | O-H stretch (hydroxyl group) |

| ~2900 | Medium | C-H stretch (alkane) |

| ~2200 | Weak | C≡C stretch (alkyne) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization mass spectrum of But-2-yne-1,4-diol exhibits a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 86 | ~10 | [M]⁺ (Molecular Ion) |

| 85 | ~50 | [M-H]⁺ |

| 57 | ~100 | [M-CHO]⁺ |

| 31 | ~60 | [CH₂OH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of But-2-yne-1,4-diol in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Acetone (Acetone-d₆)) in a standard 5 mm NMR tube.

-

Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition for ¹H NMR :

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Acquisition for ¹³C NMR :

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Solid Sample (KBr Pellet) : Mix a small amount of finely ground But-2-yne-1,4-diol with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Nujol Mull : Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste. Spread the mull between two salt plates (e.g., NaCl or KBr).

-

-

Instrument Setup : Place the prepared sample in the IR spectrometer.

-

Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing : Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile samples.

-

Ionization : Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : Detect the ions and record their abundance.

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like But-2-yne-1,4-diol.

Caption: Workflow for the spectroscopic analysis of But-2-yne-1,4-diol.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of But-2-yne-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of but-2-yne-1,4-diol (also known as 1,4-butynediol), a key chemical intermediate in various industrial syntheses. This document details the molecule's three-dimensional arrangement, bond parameters, and spectroscopic characteristics, supported by experimental data from X-ray crystallography and spectroscopic techniques.

Molecular Structure and Hybridization

But-2-yne-1,4-diol possesses a linear carbon backbone containing a carbon-carbon triple bond (an alkyne group) centrally located between two hydroxymethyl groups. The molecule's chemical formula is C₄H₆O₂.

The hybridization of the atoms dictates the molecular geometry:

-

C2 and C3 (alkyne carbons): These carbon atoms are sp-hybridized, resulting in a linear arrangement with bond angles of approximately 180°. This linearity is a defining feature of the central butyne core.

-

C1 and C4 (methylene carbons): These carbon atoms are sp³-hybridized, leading to a tetrahedral geometry around them. They form single bonds with an alkyne carbon, two hydrogen atoms, and an oxygen atom.

-

Oxygen Atoms: The oxygen atoms of the hydroxyl groups are also sp³-hybridized, resulting in a bent geometry for the C-O-H linkage.

This combination of hybridization states gives but-2-yne-1,4-diol its characteristic shape, with a rigid, linear central core and flexible hydroxyl-bearing end groups.

Quantitative Structural Data

The precise bond lengths and angles of but-2-yne-1,4-diol in the solid state have been determined by single-crystal X-ray diffraction. The following table summarizes these key structural parameters.

| Bond/Angle | Atoms Involved | Bond Length (Å) | Bond Angle (°) |

| Bond Lengths | |||

| Triple Bond | C2≡C3 | 1.200 | - |

| Single Bond | C1-C2 | 1.467 | - |

| Single Bond | C3-C4 | 1.467 | - |

| Single Bond | C1-O1 | 1.426 | - |

| Single Bond | C4-O2 | 1.426 | - |

| Bond Angles | |||

| Alkyne Linearity | C1-C2≡C3 | 178.6 | |

| Alkyne Linearity | C2≡C3-C4 | 178.6 | |

| Methylene (B1212753) Angle | C2-C1-O1 | 111.9 | |

| Methylene Angle | C3-C4-O2 | 111.9 |

Data obtained from the crystal structure of but-2-yne-1,4-diol.

Spectroscopic Data and Bonding Environment

Spectroscopic analysis provides further insight into the bonding environment of but-2-yne-1,4-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of but-2-yne-1,4-diol is relatively simple. It typically shows a singlet for the methylene protons (-CH₂-) and a signal for the hydroxyl protons (-OH), which can be a broad singlet and its chemical shift is often solvent-dependent. The integration of these signals corresponds to the number of protons in each environment.

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework. Key signals include those for the sp³-hybridized methylene carbons and the sp-hybridized alkyne carbons. The chemical shifts are indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of but-2-yne-1,4-diol displays characteristic absorption bands that confirm the presence of its functional groups:

-

O-H Stretch: A broad and strong absorption band is typically observed in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group and indicative of hydrogen bonding.

-

C-H Stretch: Absorptions corresponding to the stretching vibrations of the C-H bonds in the methylene groups are found just below 3000 cm⁻¹.

-

C≡C Stretch: A weak to medium absorption band for the carbon-carbon triple bond stretch is expected in the region of 2100-2260 cm⁻¹. Its intensity can be weak due to the symmetry of the molecule.

-

C-O Stretch: A strong absorption band for the C-O single bond stretching vibration is typically observed in the 1000-1260 cm⁻¹ region.

Experimental Protocols

X-ray Crystallography

The determination of the molecular structure of but-2-yne-1,4-diol was achieved through single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth: Single crystals of but-2-yne-1,4-diol suitable for X-ray diffraction were grown, typically by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: A selected crystal was mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data were collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). A series of diffraction images were recorded as the crystal was rotated.

-

Structure Solution and Refinement: The collected diffraction data were processed to determine the unit cell dimensions and space group. The crystal structure was solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². This process involves adjusting the atomic coordinates and thermal parameters to achieve the best fit between the observed and calculated diffraction intensities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A small amount of but-2-yne-1,4-diol (typically 5-20 mg) was dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), was added for chemical shift calibration.

-

Data Acquisition: The NMR tube was placed in the spectrometer. For ¹H NMR, the spectrometer was typically operated at a frequency of 300 MHz or higher. For ¹³C NMR, a frequency of 75 MHz or higher is common. Standard pulse sequences were used to acquire the free induction decay (FID).

-

Data Processing: The FID was Fourier transformed to obtain the NMR spectrum. The spectrum was then phase-corrected, and the baseline was corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

-

Sample Preparation: A small amount of the solid but-2-yne-1,4-diol sample was placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The ATR accessory was placed in the sample compartment of an FTIR spectrometer. A background spectrum of the clean, empty ATR crystal was recorded. The sample was then brought into contact with the crystal, and the sample spectrum was recorded.

-

Data Processing: The final absorbance spectrum was obtained by ratioing the sample spectrum against the background spectrum.

Visualizations

The following diagrams illustrate the molecular structure and a conceptual workflow for its structural determination.

Solubility of Butyne-1,4-diol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of butyne-1,4-diol in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where this compound is utilized. The guide includes qualitative and quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound, also known as 2-butyne-1,4-diol, is a versatile chemical intermediate with the molecular formula C₄H₆O₂. It is a colorless, hygroscopic solid at room temperature.[1] Its structure, featuring a carbon-carbon triple bond and two primary hydroxyl groups, imparts unique chemical properties and reactivity, making it a valuable precursor in the synthesis of a wide range of compounds, including pharmaceuticals, polymers, and specialty chemicals. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation processes.

Solubility Data

The solubility of this compound is largely dictated by its polar nature, attributed to the two hydroxyl groups which allow for hydrogen bonding. Generally, it exhibits high solubility in polar solvents and limited solubility in non-polar solvents.[2]

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, the following data has been compiled from available resources.

| Solvent | Chemical Class | Temperature (°C) | Solubility |

| Water | Protic Solvent | 20 | 3740 g/L |

| Ethanol | Alcohol | Not Specified | Very Soluble |

| Methanol | Alcohol | Not Specified | Very Soluble |

| Acetone | Ketone | Not Specified | Very Soluble |

| Ethyl Ether | Ether | Not Specified | Slightly Soluble |

| Chloroform | Halogenated Hydrocarbon | Not Specified | Slightly Soluble |

| Benzene | Aromatic Hydrocarbon | Not Specified | Insoluble |

Note: "Very Soluble," "Sightly Soluble," and "Insoluble" are qualitative descriptors from scientific literature.[3][4] Precise quantitative measurements for these solvents were not found during the literature review.

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following is a detailed methodology for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. The gravimetric method is a reliable and straightforward technique for this purpose.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, glass funnel with filter paper)

-

Glass vials or flasks with airtight seals

-

Oven for drying

-

Pipettes

-

Evaporating dish

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed glass vial or flask. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and temperature.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Immediately filter the withdrawn sample using a syringe filter or a pre-weighed filter paper to remove any remaining solid particles. The filtration apparatus should also be at the experimental temperature to prevent precipitation or further dissolution.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the filtered, saturated solution into the pre-weighed evaporating dish.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

-

Once the solvent has evaporated, place the evaporating dish containing the solid residue in an oven at a temperature sufficient to dry the this compound without causing decomposition.

-

Cool the dish in a desiccator and weigh it on the analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final constant weight of the dish with the dried residue.

-

The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the gravimetric method for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents and provided a detailed experimental protocol for its determination. While qualitative data indicates high solubility in polar organic solvents, there is a notable lack of comprehensive quantitative data in the scientific literature. The provided gravimetric method offers a reliable approach for researchers to determine the precise solubility of this compound in solvents relevant to their specific applications, thereby facilitating more accurate and efficient process development in research and industry.

References

Thermal Stability and Decomposition of 1,4-Butynediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1,4-butynediol (also known as 2-butyne-1,4-diol). Understanding the thermal behavior of this compound is critical for its safe handling, storage, and use in various applications, including as a precursor in the synthesis of pharmaceuticals and other specialty chemicals. This document summarizes key thermal properties, outlines experimental protocols for thermal analysis, and discusses the known decomposition pathways and products.

Thermal Stability and Hazard Data

1,4-Butynediol is a combustible solid that exhibits thermal instability, particularly at elevated temperatures and in the presence of certain contaminants. The following table summarizes the available quantitative data regarding its thermal properties and hazards.

| Parameter | Value | Source(s) |

| Melting Point | 53-58 °C | [1] |

| Boiling Point | Decomposes at >160 °C | [2][3] |

| Flash Point | 152 °C | [1][4] |

| Auto-ignition Temperature | 335 °C | [1][5] |

| Decomposition Temperature Range | Slow decomposition between 160 °C and 200 °C. | [4] |

| Violent Decomposition | Can occur at significantly higher temperatures. | [4] |

Factors Influencing Thermal Instability

The thermal stability of 1,4-butynediol is significantly influenced by the presence of impurities and incompatible materials. Violent reactions and explosive decomposition can be initiated or accelerated by:

-

Alkaline hydroxides and chlorides : Contact with strong bases can lead to hazardous reactions.[2]

-

Strong anhydrous acids : Can cause violent decomposition.[4]

-

Heavy-metal salts : Salts of mercury, copper, and nickel, which are sometimes used as catalysts in reactions involving 1,4-butynediol, can trigger violent decomposition.[4]

-

Oxidizing agents : As a combustible material, 1,4-butynediol can react vigorously with strong oxidizers.

-

Acid chlorides and anhydrides : These can react violently with the hydroxyl groups of 1,4-butynediol.[2]

Experimental Protocols for Thermal Analysis

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature or time. It is a primary technique for determining melting points, phase transitions, and the onset and enthalpy of decomposition.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of 1,4-butynediol (typically 1-5 mg) is placed in a hermetically sealed aluminum or gold-plated copper crucible. The use of a sealed crucible is crucial to contain any evolved gases during decomposition.

-

Instrumentation: A calibrated Differential Scanning Calorimeter is used.

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

-

Heating Program: The sample is heated at a constant linear rate, typically ranging from 2 to 20 °C/min. A common rate for hazard screening is 10 °C/min.

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine:

-

The onset temperature of melting and decomposition (exothermic event).

-

The peak temperature of the decomposition exotherm.

-

The enthalpy of decomposition (ΔHd), calculated by integrating the area under the decomposition peak.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which decomposition begins and to quantify the mass loss associated with decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of 1,4-butynediol (typically 5-10 mg) is placed in an open ceramic or aluminum crucible.

-

Instrumentation: A calibrated Thermogravimetric Analyzer is used.

-

Atmosphere: The analysis is usually performed under an inert atmosphere (e.g., nitrogen) to study the intrinsic thermal decomposition, or in an oxidative atmosphere (e.g., air) to assess its stability in the presence of oxygen. A constant purge rate (e.g., 20-50 mL/min) is maintained.

-

Heating Program: The sample is heated at a constant linear rate, typically 10 °C/min, over a temperature range that encompasses the expected decomposition.

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify:

-

The initial decomposition temperature (Tonset).

-

The temperatures at which specific mass loss percentages occur.

-

The temperature of the maximum rate of decomposition (from the DTG peak).

-

The final residual mass.

-

Decomposition Pathway and Products

Detailed studies on the specific decomposition products of 1,4-butynediol under various conditions are limited. However, based on its chemical structure and safety data, a general understanding of its decomposition can be inferred.

When heated, 1,4-butynediol is known to decompose, producing toxic and corrosive fumes.[2] In the event of a fire, combustion products include carbon monoxide and carbon dioxide.[6] The presence of the triple bond and two hydroxyl groups suggests that complex reactions, including polymerization, dehydration, and fragmentation, can occur at elevated temperatures.

The potential for runaway polymerization is a significant hazard.[7][8] Exothermic polymerization can lead to a rapid increase in temperature and pressure within a closed system, potentially resulting in a vessel rupture or explosion.

Hydrogenation of 2-butyne-1,4-diol (B31916) to 2-butene-1,4-diol (B106632) can lead to side products such as crotyl alcohol, γ-hydroxybutyraldehyde, n-butyraldehyde, and n-butanol, which could potentially also be products of its thermal decomposition under certain conditions.[9]

Visualizations

Experimental Workflow for Thermal Hazard Assessment

Caption: Experimental workflow for assessing the thermal stability of 1,4-butynediol.

Logical Diagram of Thermal Decomposition Initiation

References

- 1. 2-Butyne-1,4-diol or 1,4-Butynediol Manufacturers, with SDS [mubychem.com]

- 2. ICSC 1733 - 2-BUTYNE-1,4-DIOL [inchem.org]

- 3. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemcess.com [chemcess.com]

- 5. guidechem.com [guidechem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. sciencing.com [sciencing.com]

- 8. hufocw.org [hufocw.org]

- 9. researchgate.net [researchgate.net]

Butyne-1,4-diol: A Cornerstone Precursor in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Butyne-1,4-diol, a versatile C4 chemical building block, holds a significant position in the landscape of industrial and academic organic synthesis. First synthesized in 1906, its importance surged with the development of the Reppe synthesis in the 1940s, which enabled its large-scale production from acetylene (B1199291) and formaldehyde.[1] This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, key transformations into valuable downstream products, and its applications in the synthesis of complex molecules, including pharmaceuticals.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of this compound is paramount for its effective and safe use in a laboratory setting.

Physicochemical Properties

This compound is a colorless to slightly yellow, hygroscopic crystalline solid at room temperature.[1][2][3][4] It is highly soluble in water and polar organic solvents like ethanol (B145695) and acetone, but only slightly soluble in ether and nearly insoluble in hydrocarbons.[1][3]

| Property | Value | References |

| Molecular Formula | C₄H₆O₂ | [1][5] |

| Molecular Weight | 86.09 g/mol | [1][5] |

| CAS Number | 110-65-6 | [1][5] |

| Appearance | Colorless to light-brown solid or brownish-yellow aqueous solution | [5] |

| Melting Point | 54-58 °C | [1][4] |

| Boiling Point | 238 °C (at 1 atm) | [4] |

| Density | 1.166 - 1.2 g/cm³ | [1][3] |

| Flash Point | 152 °C (closed cup) | [1] |

| Autoignition Temperature | 335 °C | [5] |

| Water Solubility | 3740 g/L (at 20-25 °C) | [1][4] |

Safety and Handling

This compound is classified as a toxic and corrosive substance.[6] It can cause severe skin burns and eye damage, and may cause an allergic skin reaction.[7] It is harmful if swallowed, in contact with skin, or if inhaled.[7][8] Prolonged or repeated exposure may cause damage to organs.[7]

Handling Precautions:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[8][9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat or chemical protection suit.[6][7][9]

-

Wash hands thoroughly after handling.[9]

-

Keep away from heat, sparks, and open flames.[9]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

Disposal:

-

This compound waste must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6][8]

-

Do not dispose of it down the drain or with regular solid waste.[6]

-

Waste should be segregated from other chemical waste to prevent potentially violent reactions.[6]

Synthesis of this compound: The Reppe Process

The primary industrial method for producing this compound is the Reppe synthesis, which involves the reaction of acetylene with an aqueous solution of formaldehyde.[1][10]

Reaction Parameters for the Reppe Synthesis

| Parameter | Value | References |

| Reactants | Acetylene, Formaldehyde (aqueous solution) | [1][10] |

| Catalyst | Copper(I) acetylide, often promoted with bismuth(III) oxide on a silica (B1680970) support | [1] |

| Temperature | 80 - 100 °C | [1] |

| Acetylene Partial Pressure | 2 - 6 bar | [1] |

| Formaldehyde Concentration | 30 - 50% | [1] |

| pH | 5 - 8 | [1] |

This compound as a Precursor in Key Organic Transformations

The synthetic utility of this compound lies in its bifunctional nature, possessing both a reactive alkyne core and two primary alcohol functionalities. This allows for a diverse range of chemical transformations, making it a valuable starting material for several important industrial chemicals.

Hydrogenation to 1,4-Butanediol (B3395766) and 2-Butene-1,4-diol (B106632)

The most significant application of this compound is its hydrogenation to produce 1,4-butanediol (BDO) and 2-butene-1,4-diol (BED). BDO is a major commodity chemical used in the production of polymers, solvents, and other fine chemicals.[11][12] BED is a key intermediate in the synthesis of pharmaceuticals, such as Vitamin B6, and various agricultural chemicals.[13][14]

The selectivity of the hydrogenation can be controlled by the choice of catalyst and reaction conditions. Complete hydrogenation to BDO is typically achieved using nickel-based catalysts, while selective hydrogenation to BED often employs palladium catalysts, sometimes "poisoned" to prevent over-reduction.[15][16]

This protocol describes a typical two-stage industrial process for the complete hydrogenation of 2-butyne-1,4-diol (B31916) to 1,4-butanediol.

Materials:

-

Aqueous solution of 2-butyne-1,4-diol (35%)

-

Skeletal nickel catalyst (Raney Ni)

-

Ni-Cu-Mn/silica gel catalyst

-

Hydrogen gas

-

Acetic acid

Equipment:

-

Continuous stirred-tank reactor (CSTR)

-

Fixed-bed reactor

-

Distillation apparatus

Procedure:

Stage 1: Partial Hydrogenation

-

A 35% aqueous solution of 2-butyne-1,4-diol and acetic acid is continuously fed into a stirred-tank reactor containing a suspension of Raney Ni catalyst.

-

The reaction is carried out at a temperature of 50-60 °C and a hydrogen pressure of 1.4-2.0 MPa.

-

The output from this stage is a crude product stream containing partially hydrogenated intermediates.

Stage 2: Complete Hydrogenation

-

The crude product vapor from the first stage is directly fed into a fixed-bed reactor packed with a Ni-Cu-Mn/silica gel catalyst.

-

The second stage hydrogenation is conducted at a higher temperature of 120-140 °C and a hydrogen pressure of 13.8-20.7 MPa.

-

The final product, 1,4-butanediol, is then purified by distillation.

Quantitative Data:

-

Theoretical Yield: 95%[15]

Dehydration of 1,4-Butanediol to Tetrahydrofuran (B95107) (THF)

Tetrahydrofuran, a widely used solvent and a monomer for the production of polytetramethylene ether glycol (PTMEG), is primarily manufactured through the acid-catalyzed dehydration of 1,4-butanediol.[17][18]

This protocol outlines a laboratory-scale batch reaction for the dehydration of 1,4-butanediol using a solid acid catalyst.

Materials:

-

1,4-Butanediol (BDO)

-

Amberlyst-15 (ion exchange resin catalyst)

-

Inert solvent (optional, depending on scale and conditions)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Heating mantle

-

Distillation apparatus for product purification

Procedure:

-

Charge the round-bottom flask with 1,4-butanediol and Amberlyst-15 catalyst. The catalyst loading can be varied to study its effect on the reaction rate.

-

Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.

-

Monitor the progress of the reaction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Separate the catalyst from the reaction mixture by filtration.

-

The crude tetrahydrofuran can be purified by distillation.

Quantitative Data:

-

The presence of water can significantly affect the catalyst's performance.[19]

-

Equilibrium yields of THF can range from 84% at 200 °C to 94% at 350 °C in high-temperature water without an added catalyst.[17][20]

Synthesis of a Vitamin B6 Precursor

This compound is a crucial starting material for the synthesis of Vitamin B6 (pyridoxine).[14] The synthesis typically involves the selective hydrogenation of this compound to cis-2-butene-1,4-diol, which then undergoes a Diels-Alder reaction with an appropriate oxazole (B20620) derivative.[13][14]

Materials:

-

2-Butyne-1,4-diol

-

5% Palladium on carbon (Pd/C) catalyst, poisoned with 1-3% lead

-

Deionized water

-

Nitrogen gas

-

Hydrogen gas

Equipment:

-

Autoclave reactor with stirring and temperature control

-

Filtration apparatus

Procedure:

-

Prepare an aqueous solution of 2-butyne-1,4-diol (typically 50-80% by weight).

-

Charge the autoclave with the 2-butyne-1,4-diol solution and the lead-poisoned Pd/C catalyst. The catalyst loading is typically 0.3 to 1.0 wt% of the total reaction mass.

-

Seal the autoclave and purge the system with nitrogen gas to remove air.

-

Replace the nitrogen atmosphere with hydrogen gas.

-

Begin stirring (450-550 rpm) and heat the reactor to 35-45 °C.

-

Pressurize the reactor with hydrogen to 0.6-1.7 MPa and maintain this pressure throughout the reaction.

-

Monitor the reaction progress by analyzing samples for the disappearance of the starting material. The reaction time typically ranges from 60 to 390 minutes.

-

Once the reaction is complete, stop the hydrogen supply and stirring.

-

Rapidly cool the reactor and vent the excess hydrogen.

-

Purge the reactor with nitrogen.

-

Filter the reaction mixture to remove the catalyst. The filtrate containing cis-2-butene-1,4-diol can be used in the subsequent steps of Vitamin B6 synthesis.

Cycloaddition Reactions

The alkyne functionality in this compound makes it a competent dienophile in Diels-Alder reactions and a partner in other cycloaddition reactions. These reactions are powerful tools for the construction of complex cyclic and heterocyclic systems, which are prevalent in natural products and pharmaceutical compounds.

Conclusion

This compound continues to be a cornerstone of organic synthesis, bridging the gap between simple feedstocks and high-value chemical products. Its rich and versatile chemistry, particularly in hydrogenation and as a precursor to essential molecules like 1,4-butanediol, tetrahydrofuran, and Vitamin B6, ensures its continued importance in both industrial and research settings. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for any scientist or professional working in the field of organic synthesis and drug development. The detailed protocols and data provided herein serve as a valuable resource for the practical application of this pivotal chemical intermediate.

References

- 1. chemcess.com [chemcess.com]

- 2. 2-Butyne-1,4-diol (CAS 110-65-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chembk.com [chembk.com]

- 5. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. echemi.com [echemi.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. cdn.intratec.us [cdn.intratec.us]

- 11. 1,4-Butanediol synthesis - chemicalbook [chemicalbook.com]

- 12. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 13. benchchem.com [benchchem.com]

- 14. Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. caloongchem.com [caloongchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Production of tetrahydrofuran by dehydration of 1,4-butanediol using Amberlyst-15: Batch kinetics and batch reactive distillation (2015) | Vijay M. Shinde | 38 Citations [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature water - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanisms of 1,4-Butynediol

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involving 1,4-butynediol, a versatile chemical intermediate. The document details its industrial synthesis, primary transformations such as hydrogenation, and the subsequent conversion of its products into valuable chemicals like tetrahydrofuran (B95107) (THF) and γ-butyrolactone (GBL). It includes quantitative data, detailed experimental protocols, and process diagrams to support advanced research and development.

Synthesis of 1,4-Butynediol: The Reppe Process

The primary industrial route to 1,4-butynediol is the Reppe synthesis, which involves the reaction of acetylene (B1199291) with an aqueous solution of formaldehyde.[1][2][3] This ethynylation reaction is typically catalyzed by copper acetylide, often promoted with bismuth to enhance selectivity and inhibit the polymerization of acetylene.[3][4] The process is generally carried out under pressure at elevated temperatures.[4]

The reaction proceeds as follows: 2CH₂O + HC≡CH --(Cu-catalyst)--> HOCH₂C≡CCH₂OH

// Nodes A [label="Acetylene\n(HC≡CH)", fillcolor="#F1F3F4"]; B [label="Formaldehyde\n(CH₂O)", fillcolor="#F1F3F4"]; Catalyst [label="Copper Acetylide\nCatalyst (Cu₂C₂)", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Product [label="1,4-Butynediol", shape=rectangle, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges {A, B} -> Catalyst [arrowhead=none]; Catalyst -> Product [label=" Ethynylation \n(90-95°C, 5-7 bar)", color="#4285F4"]; } dot Caption: Synthesis of 1,4-Butynediol via the Reppe Process.

Core Reaction Mechanism: Hydrogenation

The most significant reaction of 1,4-butynediol is its catalytic hydrogenation to produce 1,4-butenediol and, ultimately, 1,4-butanediol (B3395766) (BDO). This two-step reduction is crucial for the synthesis of numerous polymers and solvents.

The hydrogenation process can be described in four kinetic stages using catalysts like Raney Nickel or supported noble metals (e.g., Pd, Pt).[5][6]

-

Stage 1 : The triple bond of 1,4-butynediol (BYD) is selectively hydrogenated to form predominantly cis-2-butene-1,4-diol (B44940) (cis-BED).[5][6]

-

Stage 2 : The cis-BED intermediate undergoes parallel reactions: further hydrogenation to 1,4-butanediol (BDO) and isomerization to trans-2-butene-1,4-diol (trans-BED).[5]

-

Stage 3 : The trans-BED is hydrogenated to BDO. During this stage, side reactions can lead to by-products like n-butanol (BOL).[5]

-

Stage 4 : Accumulated intermediates, such as 4-hydroxybutanal (γ-HALD), are slowly hydrogenated to BDO.[5]

Medium-strength acid sites on the catalyst can promote the isomerization of BED to γ-hydroxybutyraldehyde, which can then undergo further side reactions.[7]

// Nodes BYD [label="1,4-Butynediol\n(BYD)", fillcolor="#F1F3F4"]; cisBED [label="cis-2-Butene-1,4-diol\n(cis-BED)", fillcolor="#F1F3F4"]; transBED [label="trans-2-Butene-1,4-diol\n(trans-BED)", fillcolor="#F1F3F4"]; BDO [label="1,4-Butanediol\n(BDO)", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; HALD [label="γ-Hydroxybutyraldehyde\n(γ-HALD)", fillcolor="#FBBC05"]; BOL [label="n-Butanol\n(BOL)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HTHF [label="2-Hydroxytetrahydrofuran\n(HTHF)", fillcolor="#FBBC05"];

// Main Pathway BYD -> cisBED [label="+ H₂", color="#4285F4"]; cisBED -> BDO [label="+ H₂", color="#4285F4"]; transBED -> BDO [label="+ H₂", color="#4285F4"];

// Isomerization & Side Reactions cisBED -> transBED [label="Isomerization", style=dashed, color="#EA4335"]; cisBED -> HALD [label="Isomerization", style=dashed, color="#EA4335"]; HALD -> BDO [label="+ H₂ (slow)", style=dashed, color="#4285F4"]; transBED -> BOL [label="Hydrogenolysis", style=dashed, color="#EA4335"]; HALD -> HTHF [label="Self-condensation", style=dashed, color="#EA4335"]; } dot Caption: Hydrogenation pathway of 1,4-Butynediol to 1,4-Butanediol.

Downstream Transformations of 1,4-Butanediol

1,4-Butanediol serves as a key precursor to other industrially significant chemicals, primarily through cyclization reactions.

-

Dehydrogenative Cyclization to γ-Butyrolactone (GBL) : In the gas phase, over copper-based catalysts, 1,4-butanediol undergoes dehydrogenation to form GBL.[8][9][10] The mechanism involves initial dehydrogenation to 4-hydroxybutanal, which then cyclizes to 2-hydroxytetrahydrofuran, followed by a second dehydrogenation step to yield GBL.[8][11]

-

Cyclodehydration to Tetrahydrofuran (THF) : In the presence of an acidic catalyst, 1,4-butanediol readily undergoes dehydration (cyclization) to produce THF.[12]

// Nodes BDO [label="1,4-Butanediol", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; GBL [label="γ-Butyrolactone\n(GBL)", fillcolor="#F1F3F4"]; THF [label="Tetrahydrofuran\n(THF)", fillcolor="#F1F3F4"]; Process1 [label="Dehydrogenative\nCyclization", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Process2 [label="Acid-Catalyzed\nCyclodehydration", shape=ellipse, style=filled, fillcolor="#FBBC05"];

// Edges BDO -> Process1 [color="#4285F4"]; Process1 -> GBL [label="Cu Catalyst\n180-260°C", color="#4285F4"]; BDO -> Process2 [color="#EA4335"]; Process2 -> THF [label="Acidic Medium", color="#EA4335"]; } dot Caption: Key downstream cyclization reactions of 1,4-Butanediol.

Quantitative Data Presentation

The following tables summarize key quantitative data for the reaction mechanisms discussed.

Table 1: Synthesis and Hydrogenation of 1,4-Butynediol

| Reaction Stage | Catalyst | Temperature (°C) | Pressure | Yield/Selectivity | Reference(s) |

| Reppe Synthesis | Cu-Bi / support | 80 - 95 | 98 kPa - 7 bar | 95% (BYD) | [13] |

| Stage 1 Hydrogenation | Raney Ni | 50 - 60 | 1.4 - 2.0 MPa | High to cis-BED | [13] |

| Stage 2 Hydrogenation | Ni-Cu-Mn / Al₂O₃ | 120 - 140 | 13.7 - 20.6 MPa | 93.1% (BDO) | [13] |

| Single Stage Hydrogenation | Ni-Fe / SiO₂ | 50 | 1 MPa | 94.1% (BDO) | [14] |

| Single Stage Hydrogenation | Raney Ni/Mo | 149 | 21 bar | 94.1% (BDO) | [7] |

Table 2: Downstream Conversion of 1,4-Butanediol (BDO)

| Reaction | Catalyst | Temperature (°C) | Yield/Selectivity | Reference(s) |

| Dehydrogenation to GBL | Cu / SiO₂ | 210 | 97-98% (GBL) | [9] |

| Dehydrogenation to GBL | Cu-based / Ceria | 240 | 98% (GBL) | [10] |

| Cyclodehydration to THF | ZrO₂-Al₂O₃ | 220 | 97.1% (THF) | [8] |

Experimental Protocols

The following protocols are representative methodologies for key transformations involving 1,4-butynediol and its derivatives. A general workflow for catalytic experiments is also provided.

// Nodes A [label="Catalyst Preparation\n(e.g., Leaching, Impregnation)", fillcolor="#F1F3F4"]; B [label="Reactor Assembly\n(e.g., High-Pressure Autoclave)", fillcolor="#F1F3F4"]; C [label="Reactant Charging\n(Substrate, Solvent, Catalyst)", fillcolor="#F1F3F4"]; D [label="Reaction Execution\n(Set T, P; Stirring)", style="filled", fillcolor="#FBBC05"]; E [label="Reaction Work-up\n(Cooling, Depressurization)", fillcolor="#F1F3F4"]; F [label="Product Separation\n(Filtration, Extraction)", fillcolor="#F1F3F4"]; G [label="Analysis\n(GC, HPLC, NMR)", fillcolor="#F1F3F4"]; H [label="Data Interpretation\n(Calculate Conversion & Selectivity)", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E -> F -> G -> H; } dot Caption: A generalized workflow for laboratory-scale catalytic reactions.

Protocol 1: Preparation of Raney Nickel Catalyst for Hydrogenation

This protocol is based on the W-6 method for creating a highly active Raney Nickel catalyst from a nickel-aluminum alloy.[12][15]

-

Preparation : In a 2-L Erlenmeyer flask equipped with a mechanical stirrer and thermometer, prepare a solution of 160 g of sodium hydroxide (B78521) in 600 mL of distilled water.

-

Cooling : Cool the NaOH solution to 50°C in an ice bath.

-

Alloy Addition : While maintaining the temperature at 50 ± 2°C, slowly add 125 g of Raney nickel-aluminum alloy powder in small portions over 25-30 minutes with vigorous stirring. Control the temperature by adjusting the addition rate and using the ice bath.

-

Digestion : After all the alloy is added, continue stirring at 50°C for an additional 50 minutes to ensure complete digestion of the aluminum.

-

Washing : Stop stirring and remove the heat source. Decant the supernatant. Wash the nickel catalyst by adding 500 mL of distilled water, stirring for 1-2 minutes, and decanting. Repeat this washing procedure at least 15-20 times, or until the wash water is neutral to litmus (B1172312) paper.

-

Solvent Exchange : After the final water wash, wash the catalyst three times with 150-mL portions of 95% ethanol (B145695), followed by three washes with absolute ethanol.[15]

-

Storage : Store the activated catalyst under absolute ethanol in a sealed container in a refrigerator until use.

Protocol 2: Batch Hydrogenation of 1,4-Butynediol to 1,4-Butanediol

This protocol describes a representative batch hydrogenation process using a prepared Raney Nickel or a commercial Pd/C catalyst in a high-pressure autoclave.

-

Reactor Charging : To a high-pressure autoclave reactor equipped with a magnetic stirrer, add the 1,4-butynediol substrate and a suitable solvent (e.g., water or ethanol).

-

Catalyst Addition : Add the prepared Raney Nickel catalyst (from Protocol 1) or a commercial catalyst (e.g., 1% Pd/CaCO₃). The catalyst loading should be optimized, typically ranging from 1-5% by weight relative to the substrate.

-

Sealing and Purging : Seal the reactor securely. Purge the system with nitrogen gas three times, followed by three purges with hydrogen gas to remove all air.

-

Reaction Execution :

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 2 MPa).

-

Heat the reactor to the target temperature (e.g., 50-70°C) while stirring vigorously.

-

Maintain the reaction under these conditions for a set time (e.g., 4 hours) or until hydrogen uptake ceases, as monitored by a pressure gauge.

-

-

Work-up :

-

After the reaction is complete, cool the reactor to room temperature.

-

Carefully vent the excess hydrogen pressure.

-

Purge the reactor with nitrogen gas.

-

-

Product Isolation and Analysis :

-

Open the reactor and filter the reaction mixture to remove the catalyst.

-

Wash the catalyst with a small amount of the reaction solvent.

-

Analyze the filtrate by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of 1,4-butynediol and the selectivity towards 1,4-butanediol and other products.

-

Protocol 3: Gas-Phase Dehydrogenation of 1,4-Butanediol to γ-Butyrolactone

This protocol outlines a continuous flow, gas-phase reaction for producing GBL.[9]

-

Catalyst Loading : Pack a fixed-bed tubular reactor with a copper-based catalyst (e.g., 20 wt% Cu on SiO₂).[9]

-

Catalyst Reduction : Prior to the reaction, reduce the catalyst in-situ by flowing a stream of hydrogen gas (diluted with nitrogen) through the reactor at an elevated temperature (e.g., 250-300°C).

-

Reaction Setup :

-

Heat the reactor to the desired reaction temperature (e.g., 190-230°C).[9]

-

Use a syringe pump or mass flow controller to feed liquid 1,4-butanediol into a vaporizer, where it is mixed with a carrier gas (e.g., nitrogen or hydrogen).

-

-

Reaction Execution :

-

Pass the gaseous mixture of 1,4-butanediol and carrier gas through the heated catalyst bed. A typical space velocity is 0.2-20 kg of BDO per kg of copper per hour.[9]

-

-

Product Collection and Analysis :

-

Cool the reactor outlet stream using a condenser to collect the liquid products.

-

Vent the non-condensable gases.

-

Analyze the collected liquid product using GC to determine BDO conversion and GBL selectivity. A conversion of >99% and selectivity of 97-98% can be achieved under optimal conditions.[9]

-

References

- 1. A brief description of 1,4-Butanediol synthesis method_Chemicalbook [chemicalbook.com]

- 2. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 3. Application and Market of 1,4-butanediol Production of Reppe Method in China, American Journal of Chemical Engineering, Science Publishing Group [sciencepublishinggroup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN1222902A - Method for preparing 1,4-butanediol by catalytic hydrogenation of 1,4-butynediol - Google Patents [patents.google.com]

- 8. Dehydrogenative cyclization of 1,4-butanediol over copper-based catalyst | CoLab [colab.ws]

- 9. US5955620A - Dehydrogenation of 1,4-butanediol to γ-butyrolactone - Google Patents [patents.google.com]

- 10. The selectively regulated vapour phase dehydrogenation of 1,4-butanediol to γ-butyrolactone employing a copper-based ceria catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. scribd.com [scribd.com]

- 12. Effects of a forming process on the properties and structure of RANEY®-Ni catalysts for the hydrogenation of 1,4-butenediol - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10200K [pubs.rsc.org]

- 13. CN102744083A - Preparation method and activation method of Raney nickel-aluminum-X catalyst specially for hydrogenation preparation of 1,4-butanediol from 1,4-butynediol - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. benchchem.com [benchchem.com]

Butyne-1,4-diol health and safety information for lab use

An In-depth Technical Guide to the Health and Safety of 1,4-Butynediol for Laboratory Use

Introduction

1,4-Butynediol (CAS No. 110-65-6) is a versatile chemical intermediate used in the synthesis of a wide range of products, including pesticides, textile additives, corrosion inhibitors, plasticizers, and synthetic resins.[1][2] It is an organic compound that is both an alkyne and a diol, presenting as a colorless to yellow or white to light-brown solid.[1][2] While valuable in research and development, its handling in a laboratory setting requires a thorough understanding of its potential hazards and strict adherence to safety protocols due to its reactivity and toxicity. This guide provides comprehensive health and safety information tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

1,4-Butynediol is classified as a hazardous substance. Exposure can occur through inhalation, skin absorption, eye contact, and ingestion.

Health Hazards:

-

Acute Effects: It is corrosive and can cause severe irritation to the skin and eyes.[1][2] Inhalation can irritate the respiratory tract, and ingestion is toxic.[2]

-

Chronic Effects: Prolonged or repeated skin contact may lead to the development of a skin allergy, where subsequent low-level exposure can cause itching and a rash.[1]

-

Absorption: The substance can be absorbed through the skin, which can contribute significantly to overall exposure.[1]

Physical and Chemical Hazards:

-

Combustibility: The material may burn but does not ignite readily.[1][3]

-

Explosivity and Reactivity: While pure 1,4-butynediol is not explosive, it can decompose explosively upon distillation if certain impurities like alkali or alkaline earth hydroxides are present.[3] It may also react explosively or decompose violently when heated with alkaline solutions, or in the presence of strong acids and mercury salts.[2][3] Containers may explode when heated in a fire.[1]

Quantitative Data

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₄H₆O₂ | [2] |

| Molecular Weight | 86.09 g/mol | [4] |